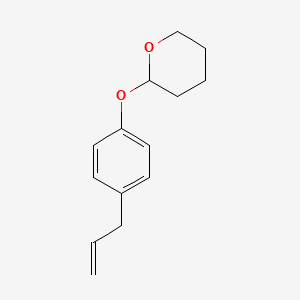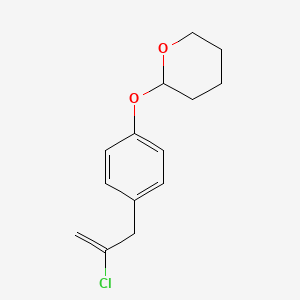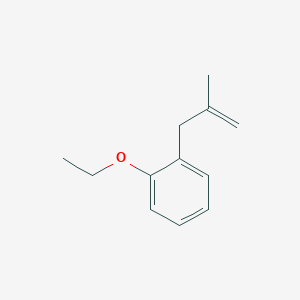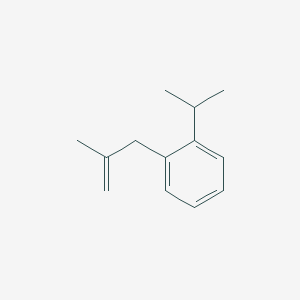
3-(4-Tert-butylphenyl)-2-chloro-1-propene
Übersicht
Beschreibung
3-(4-Tert-Butylphenyl)-2-chloro-1-propene, also known as 4-Tert-Butylphenyl-2-Chloropropene, is an organochlorine compound used in a variety of applications, including scientific research, synthesis, and drug development. It is a colorless and volatile liquid, with a boiling point of 122 °C, and a molecular weight of 178.59 g/mol. It is mainly used as a reagent in the synthesis of various organic compounds, and as a catalyst in certain chemical reactions.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Synthesis of Chloro Alcohols
A study by Raju, Chiou, and Tai (1995) explored the lipase-catalyzed kinetic resolution of chloro alcohols, including 4-chloro-1-(4-tert-butylphenyl)-1-butanol, a derivative of 3-(4-Tert-butylphenyl)-2-chloro-1-propene, in enantiomerically pure form. This process demonstrates the compound's relevance in pharmaceutical applications through enzymatic methods (Raju, Chiou, & Tai, 1995).
2. Nonlinear Optical Material
Kagawa, Sagawa, and Kakuta (1993) researched a related compound, 3-(4-tert-butylphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2-propen-1-one, noting its significant second-order harmonic generation (SHG) efficiency. This property indicates the potential of 3-(4-Tert-butylphenyl)-2-chloro-1-propene derivatives in nonlinear optical materials (Kagawa, Sagawa, & Kakuta, 1993).
3. Novel Materials with Low-coordinate Phosphorus Centers
Shah, Concolino, Rheingold, and Protasiewicz (2000) studied tetraarylphenyls with p-tert-butylphenyl groups, related to 3-(4-Tert-butylphenyl)-2-chloro-1-propene, for synthesizing compounds with low-coordinate phosphorus centers. This research opens avenues for creating novel materials with unique phosphorus-centered properties (Shah et al., 2000).
4. Chlorination Studies in UV Filters
Kalister et al. (2016) conducted a study on the chlorination of UV filters, identifying compounds such as 2-chloro-1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione. This research is crucial in understanding the environmental and health impacts of chlorinated UV filters (Kalister et al., 2016).
5. Catalysts in Polymerization Processes
In the field of polymer chemistry, compounds with tert-butylphenyl groups are explored for their roles as catalysts or stabilizers in polymerization processes, as shown in various studies. These compounds aid in creating specific polymer structures and improving polymer stability, demonstrating the versatility of 3-(4-Tert-butylphenyl)-2-chloro-1-propene derivatives in polymer synthesis and modification (Auer et al., 2004), (Cui & Dolphin, 1995).
Eigenschaften
IUPAC Name |
1-tert-butyl-4-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZLJDYCOFFKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501204995 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)-2-chloro-1-propene | |
CAS RN |
951890-70-3 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501204995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene](/img/structure/B3314975.png)
![3-[(4-Ethylthio)phenyl]-2-methyl-1-propene](/img/structure/B3314986.png)
